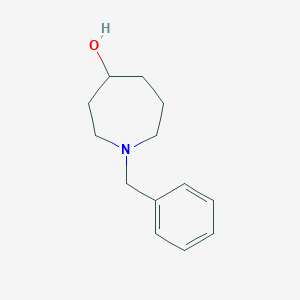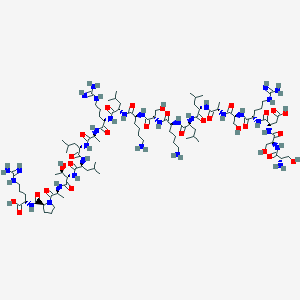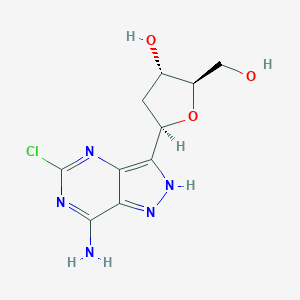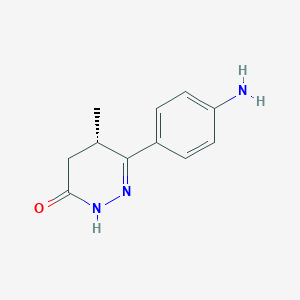![molecular formula C42H36O24S6 B025538 4-Sulfocalix[6]aren-Hydrat CAS No. 102088-39-1](/img/structure/B25538.png)
4-Sulfocalix[6]aren-Hydrat
Übersicht
Beschreibung
4-Sulfocalix[6]arene Hydrate is a useful research compound. Its molecular formula is C42H36O24S6 and its molecular weight is 1117.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Sulfocalix[6]arene Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Sulfocalix[6]arene Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sulfocalix[6]arene Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektrochemische Biosensorik
4-Sulfocalix6aren-Hydrat wurde beim Bau von elektrochemischen Biosensoren verwendet. Diese Sensoren wurden für die hochsensible und simultane Bestimmung von Biomolekülen wie Ascorbinsäure (AA), Dopamin (DA) und Harnsäure (UA) entwickelt. Die Verbindung zeigt, wenn sie mit Kohlenstoffnanoröhren funktionalisiert und mit AuPt-Bimetallnanopartikeln verziert ist, eine ausgezeichnete elektrochemische Oxidationsaktivität, die für den Nachweis dieser Biomoleküle in physiologischen Umgebungen unerlässlich ist .
Arzneimittel-Abgabesysteme
Die amphiphile Natur von 4-Sulfocalix6aren-Hydrat macht es für den Einsatz in Arzneimittel-Abgabesystemen geeignet. Seine Fähigkeit, Einschlusskomplexe mit Medikamenten zu bilden, verbessert deren Löslichkeit, Stabilität und Bioverfügbarkeit. Dies ist besonders vorteilhaft für Medikamente mit schlechter Wasserlöslichkeit, da es ihre therapeutische Wirksamkeit deutlich verbessern kann .
Analytische Trennung
Im Bereich der analytischen Chemie kann 4-Sulfocalix6aren-Hydrat für analytische Trenntechniken eingesetzt werden. Seine Struktur ermöglicht die selektive Bindung und Trennung verschiedener Verbindungen, was für die Reinigungsprozesse und analytischen Assays sowohl in der Forschung als auch in der Industrie unerlässlich ist.
Selbstassemblierende Membranen
4-Sulfocalix6aren-Hydrat kann zur Herstellung von selbstassemblierenden Membranen verwendet werden. Diese Membranen haben potenzielle Anwendungen in der Filtration, Sensorik und als Gerüste für die Gewebezüchtung. Die Selbstassembliereigenschaft beruht auf der Fähigkeit der Verbindung, auf molekularer Ebene organisierte Strukturen zu bilden.
Nanotechnologie
In der Nanotechnologie kann 4-Sulfocalix6aren-Hydrat zur Herstellung von Nanostrukturen und Nanobauteilen eingesetzt werden. Seine funktionellen Gruppen ermöglichen die Anlagerung von Nanopartikeln, die zur Entwicklung neuer Materialien mit verbesserten Eigenschaften für verschiedene technologische Anwendungen verwendet werden können.
Biomedizinische Forschung
Schließlich kann 4-Sulfocalix6aren-Hydrat in der biomedizinischen Forschung auf seine Wechselwirkungen mit biologischen Molekülen untersucht werden. Dies kann zu Erkenntnissen über zelluläre Prozesse und der Entwicklung neuartiger therapeutischer Strategien führen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von 4-Sulfocalix6aren-Hydrat und zeigt seine Vielseitigkeit und sein Potenzial in der wissenschaftlichen Forschung. Die laufenden Studien und Experimente erweitern unser Verständnis der Fähigkeiten und Anwendungen dieser Verbindung. Wenn Sie detailliertere Informationen oder spezifische experimentelle Verfahren benötigen, lassen Sie es mich bitte wissen!
Wirkmechanismus
Target of Action
The primary targets of 4-Sulfocalix6arene Hydrate are ascorbic acid (AA), dopamine (DA), and uric acid (UA) . These are important biomolecules that participate in human metabolism .
- Ascorbic Acid (AA) : Also known as vitamin C, it is a common biological antioxidant. Its deficiency can cause scurvy, arteriosclerosis, and other diseases .
- Dopamine (DA) : An important catecholamine neurotransmitter, which plays a significant role in maintaining the normal central nervous and cardiovascular systems .
- Uric Acid (UA) : The final product of purine metabolism. It is an important biomolecule that existed in serum and urine, and its abnormality is associated with gout and hyperuricemia .
Mode of Action
4-Sulfocalix6arene Hydrate interacts with its targets through an electrochemical biosensor . This biosensor is based on 4-sulfocalix6arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . The CNTs/SCX6-AuPt–modified glassy carbon electrode (GCE) possesses excellent electrooxidation activity toward AA, DA, and UA .
Biochemical Pathways
The biochemical pathways affected by 4-Sulfocalix6arene Hydrate involve the electrooxidation of AA, DA, and UA . The high electrocatalytic activity and rapid electronic transfer ability of CNTs/SCX6-AuPt result in high selectivity, stability, reproducibility, and repeatability .
Pharmacokinetics
The pharmacokinetics of 4-Sulfocalix6The compound has been used to simultaneously determine aa, da, and ua in urine samples with good recoveries , suggesting that it may have favorable ADME properties.
Result of Action
The result of the action of 4-Sulfocalix6arene Hydrate is the highly sensitive and simultaneous determination of AA, DA, and UA . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
Action Environment
The action environment of 4-Sulfocalix6arene Hydrate is typically a complex physiological environment, such as urine samples . The compound has shown good recoveries in these environments, indicating that it is stable and effective under physiological conditions .
Eigenschaften
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUPTJVBGEDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O24S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369270 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1117.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102088-39-1 | |
| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[6]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-Sulfocalix[6]arene suitable for use in ion-selective electrodes?
A1: 4-Sulfocalix[6]arene exhibits a high affinity for certain ions, making it an ideal ionophore in ion-selective electrodes. Research has shown its effectiveness in developing electrodes for Pramoxine HCl detection. [] The presence of the sulfocalixarene moiety allows for selective binding of Pramoxine HCl, enabling its quantification even in complex matrices like pharmaceutical formulations and biological fluids. []
Q2: How does the incorporation of 4-Sulfocalix[6]arene as an ionophore improve the performance of ion-selective electrodes compared to those without an ionophore?
A2: Studies comparing sensors with and without 4-Sulfocalix[6]arene demonstrate its significant role in enhancing both sensitivity and selectivity. [] This improvement is attributed to the specific interactions between the ionophore and the target ion. The study highlighted that sensors incorporating 4-Sulfocalix[6]arene as an ionophore exhibited a wider linear response range and improved Nernstian slopes compared to the sensor without any ionophore. []
Q3: Beyond ion-selective electrodes, what other applications is 4-Sulfocalix[6]arene being explored for?
A3: 4-Sulfocalix[6]arene's ability to form complexes with various guest molecules makes it promising for diverse applications. For instance, researchers are investigating its use in constructing functionalized carbon nanotubes decorated with AuPt bimetallic nanodendrites. [] This area of research explores its potential in nanotechnology and material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)



![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)







